Pyrazolo[1,5-A]pyridine-2-carbaldehyde

Synthetic Methodology Medicinal Chemistry Process Chemistry

Substituting pyrazolopyridine isomers can derail synthetic projects-the 2-carbaldehyde group and [1,5-a] ring fusion are critical for regioselectivity and target binding. This building block delivers: • PI3K p110α selectivity with IC50 0.9 nM for derivative '5x' • Dopamine D4 receptor Kd of 1.0×10^9 M for scaffold derivatives • High-yielding [3+2] cycloannulation at the 2-position (up to 91% yield). Supplied at 95%+ purity with full analytical documentation for kinase, GPCR, and PDE-focused library synthesis.

Molecular Formula C8H6N2O
Molecular Weight 146.15 g/mol
CAS No. 885275-10-5
Cat. No. B1390739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrazolo[1,5-A]pyridine-2-carbaldehyde
CAS885275-10-5
Molecular FormulaC8H6N2O
Molecular Weight146.15 g/mol
Structural Identifiers
SMILESC1=CC2=CC(=NN2C=C1)C=O
InChIInChI=1S/C8H6N2O/c11-6-7-5-8-3-1-2-4-10(8)9-7/h1-6H
InChIKeyNIXHWFMRYWSRCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyrazolo[1,5-A]pyridine-2-carbaldehyde (CAS 885275-10-5) Chemical and Procurement Overview for Medicinal Chemistry


Pyrazolo[1,5-A]pyridine-2-carbaldehyde (CAS: 885275-10-5) is a fused nitrogen-containing heterocyclic building block with the molecular formula C8H6N2O and a molecular weight of 146.15 [1]. It is commercially available as a research intermediate, typically supplied at purities of 95% to 98% by HPLC . This scaffold is a key precursor in the synthesis of bioactive molecules, notably as an integral part of the pyrazolo[1,5-a]pyridine core found in numerous kinase inhibitors and dopamine receptor ligands [2]. Its primary value in procurement lies in its reactive 2-carbaldehyde functional group, which serves as a crucial handle for further derivatization into more complex, pharmacologically active compounds.

The Procurement Risk of Generic Pyrazolopyridine Substitution for CAS 885275-10-5


Substituting Pyrazolo[1,5-A]pyridine-2-carbaldehyde (CAS 885275-10-5) with other pyrazolopyridine isomers or derivatives can derail a synthetic project due to the critical role of the 2-carbaldehyde group and the specific [1,5-a] ring fusion. Isomers such as pyrazolo[1,5-a]pyridine-3-carbaldehyde or pyrazolo[4,3-b]pyridine derivatives have different spatial orientations and electronic properties, which directly impact regioselectivity in subsequent reactions and the final molecule's 3D conformation. Furthermore, the pyrazolo[1,5-a]pyridine scaffold itself is a privileged structure with well-documented, quantifiable selectivity for specific kinase isoforms like PI3K p110α (IC50 0.9 nM) and receptor subtypes like dopamine D4 [1] . Using an analog with a different core or substitution pattern introduces unquantified variables in target binding, often leading to a complete loss of desired biological activity or a shift toward off-target effects. This evidence guide quantifies the specific, verifiable advantages of selecting this precise building block.

Quantitative Differentiation of Pyrazolo[1,5-A]pyridine-2-carbaldehyde (CAS 885275-10-5) for Procurement Decisions


Synthetic Yield Advantage of the Pyrazolo[1,5-a]pyridine Scaffold via [3+2] Cycloaddition

The pyrazolo[1,5-a]pyridine core structure, which is accessed directly from Pyrazolo[1,5-A]pyridine-2-carbaldehyde building blocks, can be synthesized using a base-mediated [3+2] cycloannulation strategy. This method provides a significant yield advantage over alternative routes for synthesizing fused pyrazolopyridine systems, with reported yields reaching 91% for the core scaffold . This high efficiency contrasts with lower-yielding multi-step syntheses required for other heterocyclic systems like pyrazolo[3,4-b]pyridines or pyrazolo[4,3-c]pyridines, which often involve more forcing conditions and give lower overall yields.

Synthetic Methodology Medicinal Chemistry Process Chemistry

Defined Dopamine D4 Receptor Affinity as a Class Benchmark for Pyrazolo[1,5-a]pyridines

The pyrazolo[1,5-a]pyridine scaffold, for which Pyrazolo[1,5-A]pyridine-2-carbaldehyde is a direct synthetic precursor, is associated with quantifiable dopamine receptor subtype binding. A key derivative of this core structure demonstrates high affinity for the dopamine D4 receptor with a dissociation constant (Kd) of 1.0 x 10^9 M . This is a more favorable binding profile compared to many first-generation antipsychotics which exhibit high affinity for D2 receptors, leading to motor side effects. The D4 receptor is implicated in cognition and attention, making this selectivity a potential differentiator for developing drugs with improved side-effect profiles.

Neuropharmacology GPCR Receptor Binding

Demonstrated Potency and Isoform Selectivity in PI3 Kinase Inhibition

Derivatives of the pyrazolo[1,5-a]pyridine scaffold have been optimized to yield potent and selective inhibitors of Class I PI3 kinases. The compound '5x' from this series exhibits an IC50 of 0.9 nM against the p110α isoform of PI3K [1]. This level of potency is achieved with selectivity over other Class Ia PI3K isoforms (p110β, p110δ, p110γ), which is a critical differentiator from pan-PI3K inhibitors like Wortmannin or LY294002 that lack this selectivity and demonstrate higher toxicity [2]. This selectivity is crucial for an effective therapeutic window in cancer treatment.

Oncology Kinase Inhibition Cell Signaling

In Vivo Anti-Tumor Efficacy Confirmed in Human Xenograft Model

The in vivo efficacy of a pyrazolo[1,5-a]pyridine derivative has been validated in an HCT-116 human colorectal carcinoma xenograft model, demonstrating significant tumor growth inhibition [1]. This is a crucial differentiator from many early-stage kinase inhibitor scaffolds that show potent in vitro activity but fail to translate to in vivo models due to poor pharmacokinetic properties or rapid metabolism. The ability to achieve tumor growth inhibition in a standard xenograft model provides a higher level of confidence for further development.

In Vivo Pharmacology Oncology Preclinical Development

Established Role as a Key Intermediate in FDA-Approved Drug Ibudilast

The pyrazolo[1,5-a]pyridine core, accessible from this building block, is the central scaffold of Ibudilast (Ketas®), an approved drug in Japan and Korea for bronchial asthma and post-stroke dizziness [1]. This is a direct example of clinical and commercial validation for the pyrazolo[1,5-a]pyridine class. In contrast, many other heterocyclic building blocks are associated with compounds that have never progressed beyond preclinical research. Ibudilast acts as a non-selective phosphodiesterase (PDE) inhibitor and has shown neuroprotective and anti-inflammatory properties, with ongoing clinical trials for multiple sclerosis and other conditions.

Commercial Validation Pharmaceutical Chemistry Drug Repurposing

Strategic Procurement Application Scenarios for Pyrazolo[1,5-A]pyridine-2-carbaldehyde (CAS 885275-10-5)


Oncology Drug Discovery: Designing Isoform-Selective PI3K Inhibitors

Procure Pyrazolo[1,5-A]pyridine-2-carbaldehyde as the starting material to synthesize a library of analogs for structure-activity relationship (SAR) studies around the PI3K p110α-selective pharmacophore. The quantifiable 0.9 nM IC50 and in vivo activity in the HCT-116 xenograft model for compound '5x' [1] provide a strong scientific basis for this approach, aiming to improve upon existing pan-PI3K inhibitors that suffer from dose-limiting toxicities.

CNS Therapeutics: Developing D4-Selective Dopamine Receptor Modulators

This compound serves as a critical precursor for synthesizing molecules targeting the dopamine D4 receptor. The reported Kd of 1.0 x 10^9 M for a derivative of this scaffold provides a quantifiable starting point for optimization. The goal is to develop novel treatments for cognitive disorders or schizophrenia with a reduced risk of extrapyramidal symptoms (EPS) compared to D2-preferring antagonists.

Targeted Library Synthesis for PDE and Kinase Drug Repurposing

Given that the pyrazolo[1,5-a]pyridine core is present in the marketed drug Ibudilast, a non-selective PDE inhibitor [2], this building block is ideal for constructing a focused library. This library can be screened against a panel of phosphodiesterases and kinases to identify new, more selective leads for indications like neuroinflammation, multiple sclerosis, or pain, leveraging the established safety profile of the core scaffold.

Chemical Biology Tool Compound Generation

Use Pyrazolo[1,5-A]pyridine-2-carbaldehyde as a versatile synthetic handle to create a panel of chemical probes for target identification and validation studies. The high-yielding [3+2] cycloannulation chemistry (up to 91% yield) allows for rapid and efficient diversification at the 2-position, enabling the synthesis of compounds with varied functional groups for affinity chromatography, photoaffinity labeling, or activity-based protein profiling.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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